molecular formula C25H27NO2 B1662132 Endoxifen CAS No. 112093-28-4

Endoxifen

Cat. No.: B1662132
CAS No.: 112093-28-4
M. Wt: 373.5 g/mol
InChI Key: MHJBZVSGOZTKRH-IZHYLOQSSA-N
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Mechanism of Action

Target of Action

Endoxifen, also known as 4-hydroxy-N-desmethyltamoxifen, is a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group . Its primary targets are the estrogen receptors (ER) , specifically ERα and ERβ . These receptors play a crucial role in the growth and development of breast cancer cells .

Mode of Action

This compound functions by binding to ERα and ERβ, inhibiting estrogen-induced breast cancer cell proliferation . It targets ERα for degradation by the proteasome in breast cancer cells . This interaction with its targets results in the blockage of ERα transcriptional activity .

Biochemical Pathways

This compound’s mechanism of action affects several biochemical pathways. It significantly induces cell cycle arrest and markers of apoptosis at high concentrations . It also uniquely targets signaling kinases such as ATM and PI3K/AKT .

Pharmacokinetics

This compound is a secondary metabolite resulting from CYP2D6-dependent biotransformation of the primary tamoxifen metabolite, N-desmethyltamoxifen (NDT) . It is more potent than either NDT or the parent drug, tamoxifen . The prodrug tamoxifen is metabolized by the CYP2D6 enzyme to produce this compound . The concentration of this compound in the body is directly related to the effectiveness of tamoxifen therapy .

Result of Action

The molecular and cellular effects of this compound’s action include the degradation of ERα, blockage of ERα transcriptional activity, and inhibition of estrogen-induced breast cancer cell proliferation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, genetic variations in the CYP2D6 enzyme can affect the metabolism of tamoxifen to this compound, thereby influencing the effectiveness of tamoxifen therapy . Furthermore, the concentration of this compound in the body can dramatically alter the gene expression profiles of MCF7 cells, even in the presence of clinically relevant concentrations of tamoxifen and its metabolites .

Biochemical Analysis

Biochemical Properties

Endoxifen plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary enzymes involved in its metabolism is cytochrome P450 2D6 (CYP2D6), which converts tamoxifen into this compound . This compound exhibits a high affinity for estrogen receptors (ERs), particularly ERα and ERβ, and inhibits their activity, thereby blocking estrogen-induced cell proliferation . Additionally, this compound acts as a PKC inhibitor, which is significant in the context of its antimanic effects .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. In breast cancer cells, this compound inhibits cell proliferation by blocking estrogen receptor signaling pathways . It also influences gene expression by downregulating estrogen-responsive genes . In bone cells, this compound has been shown to increase bone mineral density and content, indicating its potential benefits for bone health . Furthermore, this compound affects cellular metabolism by modulating the activity of enzymes involved in estrogen metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with estrogen receptors and other biomolecules. This compound binds to ERα and ERβ with high affinity, preventing estrogen from activating these receptors . This binding leads to the degradation of ERα via the proteasome pathway . This compound also inhibits PKC, which plays a role in intracellular signaling pathways associated with mania in bipolar disorder . Additionally, this compound modulates gene expression by influencing the recruitment of ERα to target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable and maintains its activity over extended periods . Long-term studies have shown that this compound continues to inhibit breast cancer cell proliferation and maintain bone health .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rats, this compound has been shown to increase bone mineral density and content at therapeutic doses . At high doses, this compound can cause adverse effects such as reduced uterine weight and changes in gene expression in the uterus . In dogs, this compound exhibits high oral bioavailability and maintains therapeutic concentrations after repeated dosing .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by the CYP2D6 enzyme . Tamoxifen is metabolized by CYP2D6 to produce this compound and afimoxifene (4-hydroxytamoxifen) . This compound further interacts with estrogen receptors and inhibits their activity, thereby modulating estrogen metabolism . The metabolic flux and levels of metabolites are influenced by the activity of CYP2D6 and other enzymes involved in tamoxifen metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is rapidly absorbed and systemically available after oral administration . This compound interacts with transporters and binding proteins that facilitate its distribution to target tissues, including breast tissue and bone . Its localization and accumulation are influenced by its binding affinity for estrogen receptors and other biomolecules .

Subcellular Localization

This compound’s subcellular localization is primarily within the nucleus, where it interacts with estrogen receptors . It targets ERα for degradation via the proteasome pathway, thereby inhibiting estrogen-induced gene expression . This compound’s activity and function are influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments .

Chemical Reactions Analysis

Endoxifen undergoes various chemical reactions, including:

    Oxidation: The primary reaction involved in its synthesis from tamoxifen.

    Reduction: this compound can be reduced to its corresponding alcohol.

    Substitution: It can undergo nucleophilic substitution reactions due to the presence of reactive functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like cytochrome P450 enzymes, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions include hydroxylated and reduced derivatives of this compound .

Scientific Research Applications

Endoxifen has a wide range of scientific research applications:

Properties

IUPAC Name

4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO2/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3/b25-24-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJBZVSGOZTKRH-IZHYLOQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80149880
Record name (Z)-Endoxifen
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112093-28-4, 110025-28-0
Record name Endoxifen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112093-28-4
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Record name Endoxifen
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Record name Z-Endoxifen
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Record name (Z)-Endoxifen
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(1Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenol
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Record name 110025-28-0
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Record name ENDOXIFEN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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